![molecular formula C20H17FN2O4S B7646151 N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B7646151.png)
N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the sulfonamide class of drugs and has been found to have promising therapeutic effects in various diseases.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide involves the inhibition of various enzymes and signaling pathways. In cancer research, it inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor receptor 2 (VEGFR2) and platelet-derived growth factor receptor (PDGFR). It also induces apoptosis by activating caspase-3 and caspase-9. In diabetes research, it inhibits the activity of aldose reductase, which is responsible for the conversion of glucose to sorbitol. In inflammation research, it inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by inhibiting the activity of nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, it inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits angiogenesis. In diabetes research, it lowers blood glucose levels and prevents the development of diabetic complications such as neuropathy and retinopathy. In inflammation research, it reduces inflammation and oxidative stress, and prevents the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide in lab experiments are its high potency and selectivity, and its ability to inhibit multiple targets. The limitations are its relatively high cost and the need for further optimization of its pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide. One direction is the development of new analogs with improved pharmacokinetic properties and lower toxicity. Another direction is the investigation of its potential applications in other diseases such as Alzheimer's disease and cardiovascular diseases. Furthermore, the combination of this compound with other drugs or therapies may lead to synergistic effects and better therapeutic outcomes.
Méthodes De Synthèse
The synthesis of N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide involves the reaction of 3-fluorobenzoic acid, 4-methoxybenzenesulfonamide, and 4-dimethylaminopyridine in the presence of N,N'-dicyclohexylcarbodiimide as a coupling reagent. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide has been found to have potential applications in the treatment of various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, it has been found to have hypoglycemic effects by inhibiting the activity of aldose reductase. In inflammation research, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S/c1-27-18-10-8-16(9-11-18)23-28(25,26)19-7-2-4-14(12-19)20(24)22-17-6-3-5-15(21)13-17/h2-13,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYAULMTTTZJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

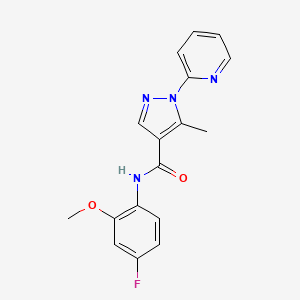
![N-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7646078.png)
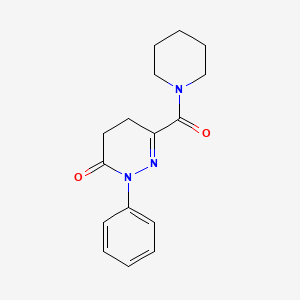
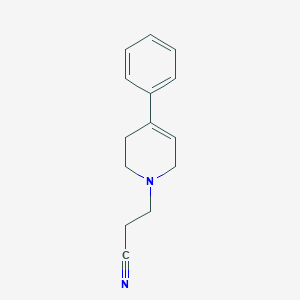
![N-[(1S)-1-(1-benzofuran-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7646093.png)

![5-(benzenesulfonyl)-1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxaline](/img/structure/B7646109.png)
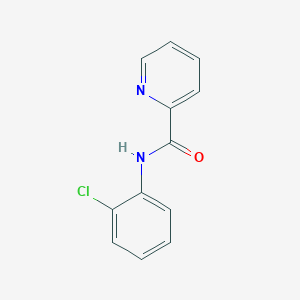
![2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B7646127.png)
![[4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate](/img/structure/B7646163.png)
![3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7646168.png)
![Naphthalen-2-yl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7646172.png)
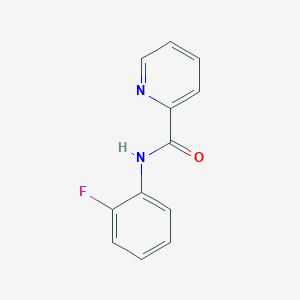
![N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646182.png)